3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound used in scientific research1. Its unique properties make it suitable for various applications, including drug discovery and synthesis, as well as in the field of organic chemistry1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is not readily available in the search results. However, piperidine derivatives, which this compound is a part of, have been synthesized through intra- and intermolecular reactions2.Molecular Structure Analysis
The molecular structure of “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” is not explicitly mentioned in the search results. However, a similar compound, “2-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride”, has an InChI Code of1S/C13H17Cl2NO.ClH/c14-10-4-5-13 (12 (15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
3.Chemical Reactions Analysis
The specific chemical reactions involving “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not detailed in the search results. However, piperidine derivatives have been involved in various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not provided in the search results.Scientific Research Applications
Synthesis and Characterization
- Research on piperidine derivatives often focuses on the synthesis and characterization of new compounds, which are vital for developing drugs with potential applications in treating various medical conditions. For instance, the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the importance of piperidine in medicinal chemistry, highlighting its role in creating intermediates for further pharmaceutical development (Zheng Rui, 2010).
Antimicrobial Activities
- Certain piperidine derivatives have been synthesized and screened for their antimicrobial activities, indicating the potential of these compounds in developing new antibacterial agents. The study on the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening against various microbial strains exemplifies this application, showcasing moderate activities against common pathogens (O. B. Ovonramwen, B. Owolabi, A. P. Oviawe, 2019).
Toxicity Studies
- Toxicity studies are crucial for assessing the safety profile of new compounds. Research on the toxicity of some bis Mannich bases and corresponding piperidinols using the brine shrimp bioassay indicates the potential toxicological implications of these compounds, providing essential data for drug development processes (H. Gul, M. Gul, E. Erciyas, 2003).
Drug Impurities and Synthesis Challenges
- Identifying and quantifying impurities in drug substances are critical for ensuring the quality and efficacy of pharmaceutical products. The study on cloperastine hydrochloride, a piperidine derivative, emphasizes the importance of this aspect in drug development, highlighting the isolation and identification of impurities in bulk drug substances (Heying Liu et al., 2020).
Crystal Structure Analysis
- The crystal structure analysis of compounds provides insights into their molecular geometry, which is fundamental for understanding their chemical behavior and interaction with biological targets. The unexpected synthesis and crystal structure analysis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate serves as an example of how structural elucidation can reveal unexpected outcomes in synthetic chemistry (V. D. Dyachenko, A. N. Chernega, 2007).
Safety And Hazards
The safety and hazards associated with “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not detailed in the search results.
Future Directions
The future directions for “3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride” are not specified in the search results. However, given its use in scientific research, it’s likely that future work will continue to explore its potential applications in drug discovery, synthesis, and organic chemistry1.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
properties
IUPAC Name |
3-[2-(2,3-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-11-4-1-5-12(13(11)15)17-8-6-10-3-2-7-16-9-10;/h1,4-5,10,16H,2-3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBHJQZKROWRNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C(=CC=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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